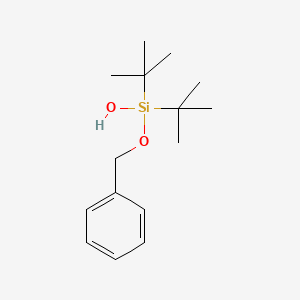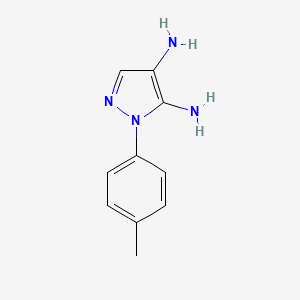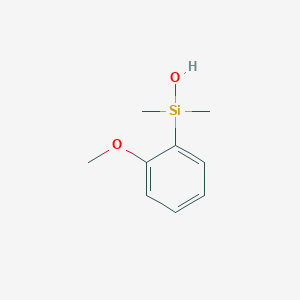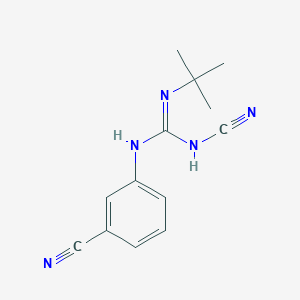
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) is an organosilicon compound characterized by its unique structure, which includes both alkyne and diene functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) typically involves the reaction of 4-hexyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and diene functionalities to alkanes or alkenes.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.
科学的研究の応用
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development and delivery systems.
作用機序
The mechanism of action of (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of both alkyne and diene functionalities. These groups can undergo cycloaddition reactions, forming cyclic compounds that are useful in materials science and organic synthesis. The trimethylsilyl groups provide stability and can be selectively removed to reveal reactive sites for further functionalization .
類似化合物との比較
Similar Compounds
1,3-Hexadien-5-yne: This compound shares a similar backbone but lacks the trimethylsilyl groups, making it less stable and more reactive.
1,5-Hexadien-3-yne: Another related compound with a different arrangement of double and triple bonds, leading to distinct reactivity and applications
Uniqueness
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) is unique due to the presence of trimethylsilyl groups, which enhance its stability and allow for selective functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
特性
CAS番号 |
214482-50-5 |
|---|---|
分子式 |
C12H22Si2 |
分子量 |
222.47 g/mol |
IUPAC名 |
trimethyl(6-trimethylsilylhexa-1,3-dien-5-ynyl)silane |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-9,11H,1-6H3 |
InChIキー |
DBLKTBOHWLIXRF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=CC=CC#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)

![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)





![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)


